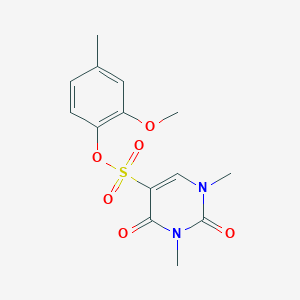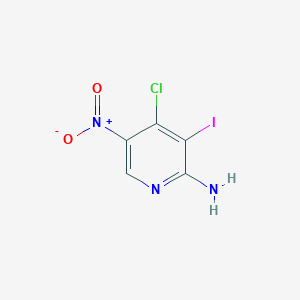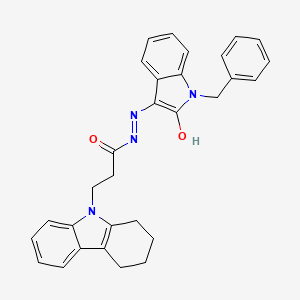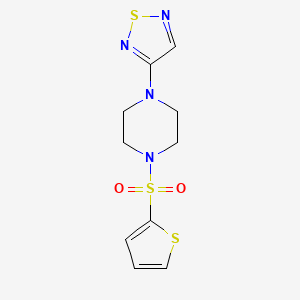
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a sulfonated pyrimidine derivative that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. MDP has also been shown to have a number of other biological activities, including anti-inflammatory and anti-tumor effects.
Applications De Recherche Scientifique
Synthesis and Antibody Production
- Hapten Synthesis for Antibody Production : Research on organophosphate pesticides has led to the synthesis of heterobifunctional reagents for preparing haptens with a functional carboxyl group. These haptens are used to conjugate with proteins, forming antigens for producing polyclonal sera against various organophosphate pesticides, indicating the role of similar compounds in developing diagnostic and therapeutic tools (W. ten Hoeve et al., 1997).
Novel Heterocyclic Compounds Synthesis
- Synthesis of Novel Anti-inflammatory and Analgesic Agents : A study on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the pharmaceutical applications of complex chemical entities. These compounds exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, demonstrating the chemical's potential in drug development (A. Abu‐Hashem et al., 2020).
Chemical Synthesis Techniques
- Advanced Chemical Synthesis Techniques : Studies on the chemistry of pyrimidines and their derivatives offer insights into the synthesis of furo- and thieno[3,2-d]pyrimidines, showcasing advanced techniques in chemical synthesis and the potential for creating novel compounds with specific properties (M. Spada et al., 2009).
Propriétés
IUPAC Name |
(2-methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-9-5-6-10(11(7-9)21-4)22-23(19,20)12-8-15(2)14(18)16(3)13(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWQDARKXPTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)




![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)



![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)